Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of complex esters related to "Octadecanoic acid" derivatives involves various chemical reactions, including esterification and hydroxylation processes. For instance, studies on the synthesis of related esters under solvent-free conditions have shown that esterification of pentaerythritol and isocaprylic acid can be efficiently conducted, demonstrating the flexibility and efficiency of synthesizing complex esters in an environmentally friendly manner (Suk-Eun Na & Gong Guo-liang, 2009).
Molecular Structure Analysis
The molecular structure of esters like "Octadecanoic acid" derivatives has been characterized using various analytical techniques. Techniques such as GC-MS, TLC, and HPTLC have been employed to confirm the structure and molecular weight of similar compounds, highlighting the importance of precise analytical methods in understanding the detailed structure of complex molecules (S. Sudharsan et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving "Octadecanoic acid" derivatives, such as nucleophilic acyl substitutions of esters with protic nucleophiles, have been extensively studied. These reactions are facilitated by catalysts like oxotitanium acetylacetonate and vanadyl chloride, showcasing the compound's reactivity and potential for various chemical transformations (Chien-Tien Chen et al., 2005).
Physical Properties Analysis
The physical properties of "Octadecanoic acid" derivatives, including phase behavior and surface characteristics, have been explored through studies on Langmuir monolayers. For example, research on fatty acid, ester, and alcohol mixtures by Brewster-angle microscopy has provided insights into the phase diagrams and interactions at the molecular level, emphasizing the importance of understanding the physical properties of these compounds (Ellis Teer et al., 1997).
Chemical Properties Analysis
The chemical properties of esters related to "Octadecanoic acid" involve their reactivity in various chemical reactions. Studies on nucleophilic acyl substitutions have highlighted the versatility of these compounds in reacting with protic nucleophiles, leading to a wide range of products. This reactivity is crucial for the synthesis of complex molecules and the development of new materials and chemicals (Chien-Tien Chen et al., 2005).
Scientific Research Applications
Isolation and Characterization
- Octadecanoic acid, as a methyl ester, was isolated from the root of fenugreek using ethyl acetate in the hydroponics method. Its structure was confirmed by GC-MS, and it showed strong antibacterial activity against B. subtilis and P. aeruginosa, and weak activity against S. aureus and E. coli. This indicates its potential as an antibacterial agent (Sudharsan et al., 2011).
Phase Diagrams in Langmuir Monolayers
- The phase diagrams of Langmuir monolayers of octadecanoic acid with various esters were studied using Brewster-angle microscopy. This research is significant for understanding the behavior of fatty acids and their derivatives in monolayers, with implications for surface chemistry and material science (Teer et al., 1997).
Nucleophilic Acyl Substitution Reactions
- Octadecanoic acid esters were used in nucleophilic acyl substitution reactions, facilitated by oxometallic catalysts. This research is relevant for chemical synthesis, demonstrating the utility of these esters in producing a range of chemicals, including pharmaceuticals and plastic additives (Chen et al., 2005).
Solubility in Polyvinylchloride
- The solubility of octadecanoic acid esters in polyvinylchloride (PVC) was studied, showing a decrease in solubility with increasing chain length of the esters. This research is important for understanding the interactions between such esters and polymers, with implications for materials science and engineering (Pizzoli et al., 1982).
Phytochemical Screening
- Octadecanoic acid esters were identified in various plant extracts, suggesting their role in the bioactive profile of these plants. This is significant for the development of herbal drugs and understanding plant biochemistry (Arora & Kumar, 2018).
Chemical Investigation of Plant Species
- Methyl esters of octadecanoic acid were isolated from the stem bark of Trema orientalis, contributing to the chemical characterization of this plant. This research aids in the exploration of natural products for potential pharmaceutical applications (Malek et al., 2005).
Derivatization and Characterization
- The synthesis and characterization of derivatives of keto fatty acids, including octadecanoic acid esters, were studied. This research is essential for the development of new chemical compounds with potential applications in various industries (Ahmad et al., 1984).
Bio-based Plasticizers in PVC Formulations
- Octadecanoic acid esters were evaluated as bio-based plasticizers in PVC formulations. This research is crucial for developing eco-friendly plasticizers that could replace traditional phthalates, contributing to more sustainable material production (Omrani et al., 2016).
Safety And Hazards
The safety and hazards associated with Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester are not specified in the available sources. As a research chemical, it should be handled with appropriate safety precautions.
Future Directions
The future directions for research on Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester are not specified in the available sources. Given its complex structure and potential for various chemical reactions, it may be of interest in fields such as organic synthesis, materials science, and biochemistry.
Please note that this information is based on the available sources and there may be additional information not covered in this analysis. For more detailed information, please refer to specific scientific literature and databases.
properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJMBNGGFSPTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H102O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(16:0/18:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0043913 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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